Tert-butyl (4-(4-bromo-3-methylbenzoyl)-2-nitrophenyl)carbamate
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Overview
Description
Tert-butyl (4-(4-bromo-3-methylbenzoyl)-2-nitrophenyl)carbamate is a complex organic compound with a unique structure that includes a tert-butyl group, a brominated methylbenzoyl moiety, and a nitrophenyl carbamate group
Preparation Methods
The synthesis of tert-butyl (4-(4-bromo-3-methylbenzoyl)-2-nitrophenyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The addition of a nitro group to the phenyl ring.
Carbamate Formation: The reaction of the brominated and nitrated intermediate with tert-butyl isocyanate to form the final carbamate product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Tert-butyl (4-(4-bromo-3-methylbenzoyl)-2-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The tert-butyl group can be replaced with other alkyl groups through alkylation reactions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl (4-(4-bromo-3-methylbenzoyl)-2-nitrophenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (4-(4-bromo-3-methylbenzoyl)-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the brominated methylbenzoyl moiety can interact with enzymes or receptors. The carbamate group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Tert-butyl (4-(4-bromo-3-methylbenzoyl)-2-nitrophenyl)carbamate can be compared with similar compounds such as:
Tert-butyl (4-bromo-3-methylphenyl)carbamate: Lacks the nitro group, which may affect its reactivity and applications.
Tert-butyl (4-(4-chloro-3-methylbenzoyl)-2-nitrophenyl)carbamate: Contains a chlorine atom instead of bromine, which can influence its chemical properties and biological activity.
Tert-butyl (4-(4-bromo-3-methylbenzoyl)-2-aminophenyl)carbamate:
Properties
IUPAC Name |
tert-butyl N-[4-(4-bromo-3-methylbenzoyl)-2-nitrophenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O5/c1-11-9-12(5-7-14(11)20)17(23)13-6-8-15(16(10-13)22(25)26)21-18(24)27-19(2,3)4/h5-10H,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYHJINWRWCUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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